5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
5-Ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridinone core substituted with an ethyl group at position 5, a phenyl group at position 2, and an indoline-1-carbonyl moiety at position 5.
Properties
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-2-25-14-18(22(28)26-13-12-16-8-6-7-11-20(16)26)21-19(15-25)23(29)27(24-21)17-9-4-3-5-10-17/h3-11,14-15H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDOJOSITNRNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- CAS Number : 921833-17-2
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine core exhibit promising anticancer activity. The specific compound in focus has shown efficacy against various cancer cell lines.
-
Mechanism of Action
- The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics, leading to cell death .
-
In Vitro Studies
- In vitro assays have reported that this compound exhibits significant antiproliferative effects against several human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these assays typically range from low micromolar concentrations, indicating potent activity .
-
Structure-Activity Relationship (SAR)
- The biological activity of this compound can be correlated with its structural features. Modifications at the indoline and phenyl groups can significantly alter potency and selectivity against specific targets.
- For instance, substituents that enhance lipophilicity or improve binding affinity to target proteins have been associated with increased anticancer efficacy .
Case Study 1: CDK Inhibition
A study focused on the inhibition of CDK2 and CDK9 by related pyrazolo[4,3-c]pyridine derivatives revealed that modifications at the 7-position significantly influenced inhibitory potency. The most active derivatives showed IC50 values as low as 0.36 µM for CDK2 .
Case Study 2: Apoptosis Induction
Another investigation demonstrated that compounds similar to this compound could induce apoptosis through the activation of caspase pathways and PARP cleavage in multiple cancer cell lines. This suggests potential for therapeutic applications in treating resistant cancers .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the pyrazolo[4,3-c]pyridine class exhibit promising anticancer activities. For instance, derivatives similar to 5-ethyl-7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have shown effectiveness against various human cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) . The mechanism often involves the induction of apoptosis through pathways such as caspase activation and inhibition of cell proliferation markers like PCNA.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among pyrazolo derivatives. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Drug Development
Given its structural features, this compound is a candidate for further development as a therapeutic agent. Its ability to interact with specific biological targets makes it an attractive molecule for drug design aimed at treating cancer and inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can lead to enhanced potency or selectivity towards specific targets .
Antiproliferative Activity Assessment
In a study assessing antiproliferative activity against human cancer cell lines, various derivatives were tested for their efficacy. The results indicated that certain substitutions at the 7-position significantly influenced activity levels, with some compounds demonstrating IC50 values in the low micromolar range .
Mechanistic Studies
Mechanistic studies have shown that similar compounds can induce apoptosis via mitochondrial pathways and influence cellular stress responses. For instance, compounds from this class have been observed to activate poly(ADP-ribose) polymerase (PARP), leading to cell death in cancerous cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The 7-position substituent on the pyrazolo[4,3-c]pyridinone scaffold is a critical determinant of molecular properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridinone Derivatives
*Estimated based on structural similarity.
Key Observations:
Substituent Diversity: The 7-position accommodates diverse groups, including indoline-carbonyl (target compound), fluorophenyl-piperazine , and methoxybenzylidene .
Biological Activity : highlights that a 4-methoxybenzylidene substituent confers antineoplastic activity, suggesting that the target compound’s indoline group—a bicyclic aromatic system—may enhance binding to hydrophobic pockets in biological targets.
Molecular Weight Trends : Piperazine-linked derivatives (e.g., ) exhibit higher molecular weights (~445–491 g/mol) compared to the target compound (~411.5 g/mol), which could impact pharmacokinetic properties like solubility and membrane permeability.
Q & A
Q. How to design a stability study for this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
